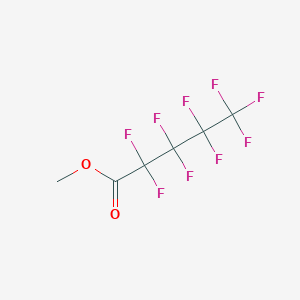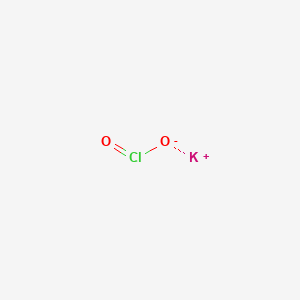
(2-Chlorobenzyl)(1-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorobenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C15H16ClN It consists of a benzyl group substituted with a chlorine atom at the second position and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing (2-Chlorobenzyl)(1-phenylethyl)amine involves the reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 2-chlorobenzyl chloride with 1-phenylethylamine. This reaction can be carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
-
Oxidation: : (2-Chlorobenzyl)(1-phenylethyl)amine can undergo oxidation reactions, typically forming corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
-
Substitution: : The chlorine atom in the benzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2-Chlorobenzyl)(1-phenylethyl)amine serves as a building block for the preparation of more complex molecules
Biology
The compound’s structure suggests potential biological activity, and it may be investigated for its effects on biological systems. Studies could explore its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism by which (2-Chlorobenzyl)(1-phenylethyl)amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the phenylethylamine moiety could influence its binding properties and overall activity.
類似化合物との比較
Similar Compounds
Benzylamine: Lacks the chlorine substitution and phenylethyl group.
Phenylethylamine: Lacks the benzyl group and chlorine substitution.
2-Chlorobenzylamine: Lacks the phenylethyl group.
Uniqueness
(2-Chlorobenzyl)(1-phenylethyl)amine is unique due to the combination of a chlorinated benzyl group and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJSCRCNLVTTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373885 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-05-4 |
Source


|
| Record name | AN-329/15537194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)









